N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-11-9-22-12(10-24-17(22)20-11)6-7-16(23)21-15(8-19)13-4-2-3-5-14(13)18/h2-5,9-10,15H,6-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNZGUTVMJFNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NC(C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a thiazole ring, which is well-known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds containing thiazole moieties exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown significant inhibition of specific enzymes involved in cancer progression, such as FLT3 kinase, with reported inhibition rates exceeding 90% in some derivatives .
- Antiproliferative Effects : The compound's antiproliferative activity has been evaluated against several cancer cell lines. For instance, thiazole derivatives have demonstrated cytotoxic effects on breast and colon cancer cells, indicating potential therapeutic applications in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Cell Line/Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| FLT3 Inhibition | FLT3 Kinase | >90% | Enzyme inhibition |
| Antiproliferative | Breast Cancer Cell Lines | 1.61 ± 1.92 | Cell cycle arrest |
| Antitumor Activity | Colon Cancer Cell Lines | 1.98 ± 1.22 | Induction of apoptosis |
| Cytotoxicity | Jurkat Cells | 23.30 ± 0.35 | Disruption of mitochondrial function |
Case Study 1: Anticancer Activity
In a study evaluating various thiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant antiproliferative effects with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study highlighted the importance of substituent groups on the thiazole ring in enhancing biological activity .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of similar thiazole compounds revealed that these compounds induce apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares key structural motifs with several classes of bioactive molecules, particularly those containing imidazo[2,1-b][1,3]thiazole cores or propanamide linkages. Below is a detailed comparison with structurally related compounds:
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
Core Heterocycle Variations: The target compound’s imidazo[2,1-b][1,3]thiazole core is distinct from benzo[d]thiazole () or thiopyrano-thiazole hybrids (). Imidazo[2,1-b]thiazole derivatives (e.g., compounds in ) exhibit moderate melting points (108–217°C), suggesting stability under physiological conditions .
Substituent Effects: The cyano-(2-fluorophenyl)methyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to non-fluorinated analogs like 7d () .
Synthetic Accessibility: Catalyst-free, one-step protocols for imidazo[2,1-b][1,3]thiazole synthesis () could be adapted for the target compound, though the cyano-fluorophenyl moiety may require additional optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
